Aurora Kinase Inhibitor II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Target and Mechanism of Action:

Aurora Kinase Inhibitor II (AKI II) belongs to a class of drugs targeting a family of enzymes called Aurora kinases. These kinases play a crucial role in cell division (mitosis) by regulating various stages, including chromosome segregation and cytokinesis (cytoplasm division). AKI II specifically inhibits Aurora B kinase, a critical player in mitosis responsible for ensuring proper chromosome attachment and separation during cell division [].

Preclinical Studies:

Preclinical studies using cell lines and animal models have shown promising anti-tumor effects of AKI II. The drug disrupts mitosis by inhibiting Aurora B, leading to:

- Cell cycle arrest: AKI II prevents cells from entering the next phase of division, hindering their proliferation [].

- Polyploidy: The inhibitor can cause cells to contain abnormal numbers of chromosomes, leading to cell death [].

- Enhanced efficacy of other therapies: Studies suggest AKI II may improve the effectiveness of chemotherapy and radiation therapy by overcoming drug resistance mechanisms in cancer cells [, ].

Clinical Trials:

While preclinical data is encouraging, the clinical development of AKI II is still ongoing. Several clinical trials are investigating its safety and efficacy in various cancer types, including:

- Acute myeloid leukemia (AML): Early-phase trials have shown promising results in combination with standard chemotherapy for AML patients [].

- Solid tumors: Studies are exploring the potential of AKI II in treating various solid tumors, including breast cancer, colorectal cancer, and non-small cell lung cancer [].

Challenges and Future Directions:

Despite the promising preclinical data, some challenges remain for AKI II. One concern is the potential for off-target effects, as Aurora B kinase plays a role in various cellular processes beyond cell division. Additionally, further research is needed to determine the optimal dosing and combination therapy strategies for different cancer types [].

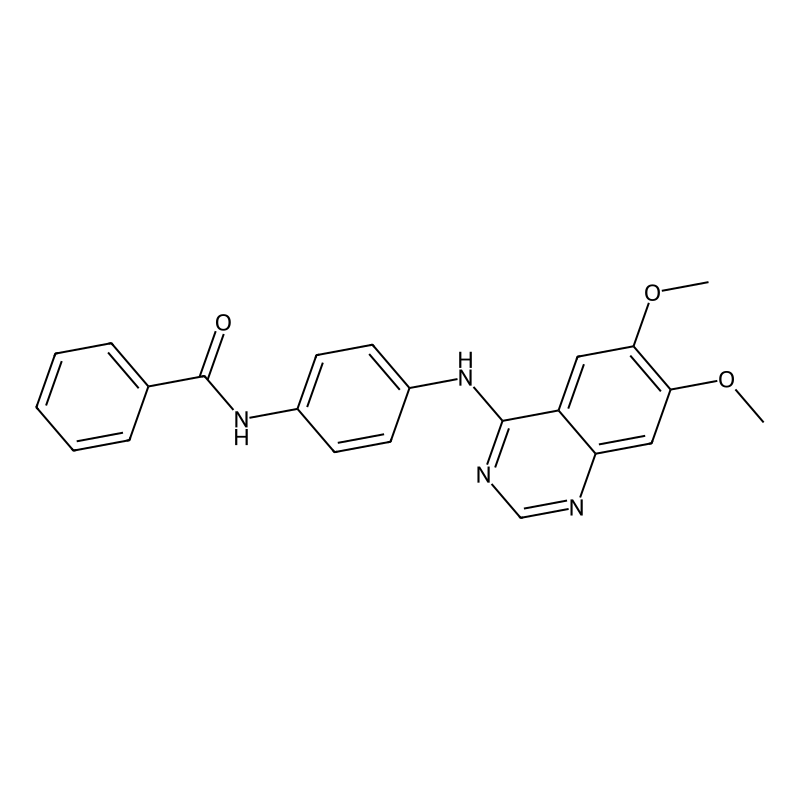

Aurora Kinase Inhibitor II is a synthetic compound with the molecular formula C23H20N4O3 and a molecular weight of approximately 400.4 g/mol. It is classified as an anilinoquinazoline derivative and acts as a potent and selective inhibitor of Aurora kinases, which are crucial for cell division processes such as mitosis and cytokinesis. The compound is recognized for its ability to competitively inhibit the ATP-binding sites of these kinases, thereby interfering with their activity and leading to potential therapeutic applications in cancer treatment .

As mentioned earlier, AKI II acts by competitively inhibiting Aurora kinases. These kinases play a vital role in mitosis (cell division) by controlling chromosome condensation, spindle assembly, and cytokinesis (cytoplasmic division) []. By inhibiting Aurora kinases, AKI II disrupts these processes, leading to cell cycle arrest and potentially cell death in cancer cells that rely on abnormally high Aurora kinase activity [].

The chemical structure of Aurora Kinase Inhibitor II features a quinazoline core, which is essential for its inhibitory activity. The primary reaction involving this compound is its binding to the ATP site of Aurora kinases, inhibiting their phosphorylation activity. This inhibition can lead to cell cycle arrest in cancer cells, promoting apoptosis or programmed cell death. The specific interactions at the molecular level are characterized by hydrogen bonding and hydrophobic interactions with key residues in the active site of the kinases .

Aurora Kinase Inhibitor II displays significant biological activity, particularly against various cancer cell lines. Its half-maximal inhibitory concentration (IC50) values are reported at approximately 310 nM for Aurora A kinase and 240 nM for Aurora B kinase, indicating a high degree of potency. The compound's mechanism involves disrupting normal mitotic processes, leading to aberrant cell division and ultimately cell death in tumor cells. This selectivity makes it a promising candidate for targeted cancer therapies .

The synthesis of Aurora Kinase Inhibitor II typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the Quinazoline Core: This is often achieved through cyclization reactions involving an aniline derivative and carbonyl compounds.

- Substitution Reactions: Various substituents are introduced to enhance potency and selectivity for Aurora kinases.

- Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level (≥90% purity is common) before use in biological assays .

Aurora Kinase Inhibitor II has several applications primarily in cancer research and therapy:

- Cancer Treatment: Due to its ability to inhibit cell division, it is being explored as a therapeutic agent against various cancers, including breast, lung, and leukemia.

- Research Tool: It serves as a valuable tool for studying the role of Aurora kinases in cell cycle regulation and mitotic processes.

- Combination Therapy: There is ongoing research into using this inhibitor in combination with other chemotherapeutic agents to enhance therapeutic efficacy .

Interaction studies have demonstrated that Aurora Kinase Inhibitor II selectively binds to the ATP-binding sites of Aurora A and B kinases. These studies often utilize techniques such as surface plasmon resonance and X-ray crystallography to elucidate binding affinities and structural interactions. The compound's specificity helps minimize off-target effects, making it a safer option compared to broader-spectrum kinase inhibitors .

Aurora Kinase Inhibitor II shares structural similarities with several other kinase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Selectivity | IC50 (nM) | Unique Features |

|---|---|---|---|---|

| Aurora Kinase Inhibitor I | Anilinoquinazoline | Moderate | Varies by subtype | Earlier generation; less potent |

| VX-680 (Tofacitinib) | Anilinoquinazoline | Broad | ~50 | Less selective; affects multiple kinases |

| ZM447439 | Pyrimidine derivative | High | ~100 | Less effective against certain cancers |

Aurora Kinase Inhibitor II stands out due to its high selectivity towards Aurora kinases and lower IC50 values compared to other compounds, making it more effective in targeting cancer cells specifically while minimizing side effects associated with non-specific inhibition .